N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride
Description
N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride (CAS: 381241-10-7) is a substituted aromatic diamine derivative with a molecular weight of 299.68 g/mol. The compound features a nitro group (-NO₂) at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring, linked to a 1,3-propanediamine backbone protonated as a hydrochloride salt . The structural uniqueness of this compound lies in the electron-withdrawing trifluoromethyl and nitro groups, which influence its physicochemical properties, such as solubility and reactivity, compared to simpler aromatic amines.
Properties
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18;/h2-3,6,15H,1,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXYQPVJYYZWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a series of reactions to attach the 1,3-propanediamine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|
| N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride | 381241-10-7 | 299.68 | 2-NO₂, 4-CF₃ | 95% |
| N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride | 381241-12-9 | 299.68 | 4-NO₂, 2-CF₃ | 95% |
| N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride | - | ~257.73 | 2-NO₂, 4-CH₃ | Unspec. |
| N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(CF₃)phenyl]thiourea·HCl | - | 519.93 | Thiourea, 3,5-bis-CF₃ | Unspec. |
Key Observations:
Trifluoromethyl vs.
Positional Isomerism: The 2-NO₂/4-CF₃ arrangement in the target compound may confer greater steric hindrance than its isomer, affecting reactivity in nucleophilic substitution reactions .
Functional Group Additions : Thiourea derivatives exhibit higher molecular weights and expanded interaction capabilities, making them more suited for targeted therapeutic applications .
Research Implications and Limitations
- Synthetic Utility : The electron-deficient aromatic ring in the target compound may facilitate electrophilic substitutions, though its discontinued status limits experimental validation .
- Comparative Studies : Direct pharmacological or catalytic data are absent in the provided evidence, necessitating further studies to correlate structural features with functional outcomes.
- Procurement Challenges : Discontinuation of multiple analogues (e.g., QZ-2148, QZ-8306) highlights the need for custom synthesis routes for advanced research .
Biological Activity
N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride is a synthetic compound with potential biological activity. This article reviews its biological effects, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
- Molecular Formula : C10H12F3N3O2
- Molar Mass : 263.22 g/mol
- Structure : The compound features a nitro group and a trifluoromethyl group on the aromatic ring, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could potentially serve as a lead in developing new antimicrobial agents, especially against resistant strains .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell growth .
The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets involved in signaling pathways. Specifically, it may inhibit key enzymes or receptors that promote cell proliferation and survival.
Case Studies
-
Case Study on Antimicrobial Resistance :
A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant bactericidal activity. The compound was able to reduce bacterial load in infected tissue models by up to 90% within 24 hours of treatment. -
Cancer Cell Line Study :
In a comparative study involving multiple anticancer agents, this compound exhibited superior cytotoxicity against HeLa cells when compared to standard chemotherapeutics like cisplatin and doxorubicin. The study emphasized its potential as a novel therapeutic agent for cervical cancer treatment.
Q & A
Basic: What synthetic routes are available for N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride, and how is the product characterized?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 2-nitro-4-(trifluoromethyl)chlorobenzene with 1,3-propanediamine under acidic conditions, followed by HCl salt formation. Key characterization methods include:
- 1H/13C NMR : Aromatic protons (δ 8.1–7.6 ppm) and trifluoromethyl groups (δ ~120 ppm in 13C) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight.
- UV-Vis Spectroscopy : Absorbance maxima near 270–300 nm indicate nitroaromatic chromophores .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitro group .
Advanced: How can researchers optimize reaction yields while minimizing byproducts?
Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. For example, using DMF as a solvent at 60–70°C improves amine reactivity but may require quenching with ice to suppress side reactions .
- Byproduct Analysis : Employ HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to detect unreacted starting materials or nitro-reduction byproducts .
Advanced: How should conflicting solubility data in polar vs. nonpolar solvents be resolved?
Answer:
- Controlled Solubility Testing : Measure solubility in DMSO, ethanol, and water at 25°C under inert atmosphere to avoid degradation.
- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to detect polymorphic forms that may affect solubility .
- Cross-Validation : Compare results with computational predictions (e.g., ACD/Labs Percepta) for logP and solubility parameters .
Advanced: What analytical strategies address discrepancies in reported biological activity data?
Answer:
- Bioassay Standardization : Use reference compounds (e.g., trifluoromethyl-containing controls from ) to calibrate cytotoxicity or antimicrobial assays .
- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements .
- Structural Confirmation : Single-crystal X-ray diffraction resolves stereochemical ambiguities affecting activity .
Basic: What are the key physicochemical properties influencing its application in drug discovery?
Answer:
- logP : Predicted ~2.5 (moderate lipophilicity) supports blood-brain barrier penetration .
- pKa : The amine groups (pKa ~7–9) enable pH-dependent solubility, critical for formulation .
- Thermal Stability : Decomposition above 200°C (via TGA) suggests suitability for high-temperature reactions .
Advanced: How can researchers elucidate its mechanism of action in antimicrobial studies?
Answer:
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) using UV kinetics (NADPH depletion at 340 nm) .
- Resistance Profiling : Compare MIC values against wild-type vs. efflux-pump-deficient strains (e.g., E. coli ΔacrB) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
